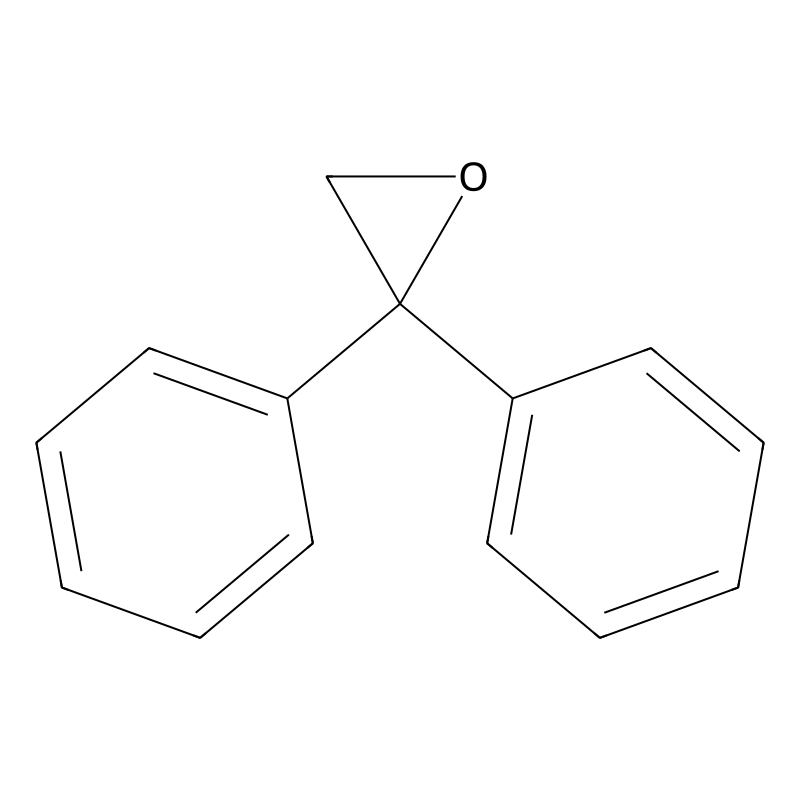

2,2-Diphenyloxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

2,2-Diphenyloxirane belongs to a class of organic compounds known as epoxides. Epoxides are three-membered rings containing an oxygen atom and two carbon atoms. This structure can participate in various chemical reactions, making them potentially useful building blocks for other molecules .

Future Research Directions:

Given the limited current research, 2,2-Diphenyloxirane presents an opportunity for further scientific exploration. Potential areas of future research could include:

- Synthesis and Characterization: Developing efficient methods to synthesize 2,2-Diphenyloxirane and fully characterizing its physical and chemical properties.

- Reactivity Studies: Investigating its reactivity with different functional groups to assess its potential as a building block in organic synthesis.

- Material Science Applications: Exploring its suitability for use in polymers or other materials due to its epoxide functionality.

2,2-Diphenyloxirane is an organic compound characterized by its unique epoxide structure, which consists of a three-membered cyclic ether with two phenyl groups attached to the second carbon atom. Its chemical formula is , and it is also known by its CAS number 882-59-7. The compound is notable for its potential applications in organic synthesis and as a reagent in various

- Ring-opening Reactions: This compound readily reacts with nucleophiles, leading to the opening of the epoxide ring. For instance, it can react with titanocene complexes through inner-sphere electron transfer mechanisms.

- Oxidation: The compound can be oxidized to yield various products, including alcohols and ketones.

- Nucleophilic Substitution: The epoxide can also participate in nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the epoxide ring.

Several methods have been developed for synthesizing 2,2-diphenyloxirane:

- From Diphenylethylene: One common method involves the oxidation of diphenylethylene using peroxy acids or other oxidizing agents. This reaction typically maintains the stereochemistry of the starting material .

- Phase Transfer Catalysis: Another synthesis route utilizes phase transfer catalysis involving trimethylsulfonium iodide and potassium hydroxide in acetonitrile. This method allows for efficient formation of the epoxide from benzophenone derivatives .

- Direct Epoxidation: Direct epoxidation techniques using various oxidants can also yield 2,2-diphenyloxirane from suitable precursors.

2,2-Diphenyloxirane finds applications in several fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be used to create cross-linked polymers through its reactive epoxide group.

- Research Tool: In biochemical research, it is employed to study mechanisms of action involving epoxides and their interactions with biological molecules.

Interaction studies involving 2,2-diphenyloxirane have shown that it can interact with various biological macromolecules. These interactions are primarily due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. Such studies are crucial for understanding its potential toxicity and therapeutic effects.

Several compounds share structural similarities with 2,2-diphenyloxirane. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Diphenylethylene | Alkene | Precursor to 2,2-diphenyloxirane; lacks epoxide |

| Styrene | Aromatic Hydrocarbon | Simple structure; no epoxide functionality |

| Trans-2,3-Diphenyloxirane | Epoxide | Different stereochemistry; potential for different reactivity |

| Benzophenone | Ketone | Lacks epoxide; used as a precursor in synthesis |

The uniqueness of 2,2-diphenyloxirane lies in its dual phenyl substitution and the presence of an epoxide group that enhances its reactivity compared to similar compounds.

The discovery and development of 2,2-diphenyloxirane emerged from broader investigations into epoxide chemistry during the mid-20th century. The systematic study of diphenyl-substituted oxiranes gained momentum as researchers explored the relationship between molecular structure and chemical reactivity in three-membered heterocyclic systems. Early synthetic efforts focused on developing reliable methodologies for preparing substituted epoxides, with particular emphasis on understanding how different substitution patterns influenced both the formation and subsequent reactions of these strained ring systems.

The compound was first catalogued in chemical databases in 2005, as evidenced by its initial creation date in PubChem records. However, the fundamental chemistry underlying its synthesis and characterization builds upon decades of research into epoxide formation and manipulation. The development of improved synthetic methodologies for preparing 2,2-diphenyloxirane has been closely linked to advances in asymmetric catalysis and the growing understanding of how chiral auxiliaries can influence the stereochemical outcome of epoxidation reactions.

Research into diphenyloxirane derivatives has been driven by their utility as model compounds for understanding the electronic effects of aromatic substitution on epoxide reactivity. The unique substitution pattern in 2,2-diphenyloxirane, where both phenyl groups are attached to the same carbon atom, provides a distinct electronic environment compared to other diphenyloxirane isomers such as the 2,3-diphenyloxirane (trans-stilbene oxide).

Structural Characteristics and Molecular Architecture

2,2-Diphenyloxirane exhibits a distinctive molecular architecture characterized by a three-membered epoxide ring bearing two phenyl substituents on the same carbon atom. The molecular formula C₁₄H₁₂O encompasses a total of 14 carbon atoms, 12 hydrogen atoms, and one oxygen atom, resulting in a molecular weight of 196.24 grams per mole. The structural arrangement creates a geminal diphenyl substitution pattern that significantly influences both the electronic properties and steric environment around the reactive epoxide functionality.

The three-dimensional conformational analysis reveals that the two phenyl rings adopt orientations that minimize steric interactions while maintaining conjugation with the electron-deficient oxirane ring system. The presence of the oxygen atom in the three-membered ring creates substantial ring strain, estimated at approximately 13 kilocalories per mole for epoxide systems generally. This ring strain contributes significantly to the enhanced reactivity of the compound compared to unstrained ether functionalities.

Computational studies utilizing density functional theory have provided insights into the electronic structure and conformational preferences of 2,2-diphenyloxirane. The International Union of Pure and Applied Chemistry name for the compound is 2,2-diphenyloxirane, while its InChI designation is InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2. The corresponding SMILES notation, C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3, effectively captures the connectivity pattern showing the geminal attachment of both phenyl groups to the epoxide carbon atom.

Physical property measurements indicate that 2,2-diphenyloxirane exists as white crystalline material at room temperature, with a melting point range of 54-56°C. Under reduced pressure conditions of 5 Torr, the compound exhibits a boiling point of 140-142°C, demonstrating relatively high thermal stability for an epoxide system. The predicted density of 1.147 grams per cubic centimeter reflects the compact molecular packing resulting from the aromatic substituents.

Nomenclature and Classification in Oxirane Chemistry

The systematic nomenclature of 2,2-diphenyloxirane follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing three-membered rings. The compound belongs to the broader class of epoxides, also known as oxiranes, which are characterized by the presence of a cyclic ether consisting of an oxygen atom and two carbon atoms forming a highly strained three-membered ring. Within this classification system, the "2,2-diphenyl" prefix indicates that both phenyl substituents are attached to the same carbon atom of the oxirane ring, specifically at the 2-position.

Alternative nomenclature systems provide additional names for this compound, including 1,1-diphenylethylene oxide and 1,1-diphenyl-1,2-epoxyethane. These names reflect different approaches to describing the same molecular structure, with the "ethylene oxide" designation emphasizing the relationship to the parent ethylene oxide system with phenyl substitution. The Chemical Abstracts Service registry number 882-59-7 provides a unique identifier for this specific compound within chemical databases and literature.

Classification within the broader context of organic chemistry places 2,2-diphenyloxirane among the substituted epoxides, a subclass distinguished by the presence of aromatic substituents that significantly modify the electronic properties compared to simple aliphatic epoxides. The geminal diphenyl substitution pattern creates a unique structural motif that influences both synthetic accessibility and potential reactivity patterns compared to other epoxide derivatives.

Significance in Synthetic Organic Chemistry Research

2,2-Diphenyloxirane occupies a significant position in synthetic organic chemistry research due to its unique reactivity profile and utility as a model system for investigating fundamental aspects of epoxide chemistry. The compound serves as an important substrate for studying the influence of aromatic substitution on the electrophilic character of the oxirane ring, providing insights that extend to broader classes of substituted epoxides. Research investigations have demonstrated that the electrochemical properties of 2,2-diphenyloxirane differ measurably from related compounds such as 1,2-diphenylcyclopropane, with these differences attributed to the inductive electron withdrawal effects of the oxygen atom within the three-membered ring system.

Electrochemical studies employing cyclic voltammetry, charge-transfer complex formation with tetracyanoethylene, and photoelectron spectroscopy have established oxidation potential values for 2,2-diphenyloxirane that provide fundamental insights into its electronic structure. These measurements indicate that the presence of the oxygen atom in the three-membered ring system results in higher oxidation potentials compared to the corresponding cyclopropane analog, reflecting the electron-withdrawing influence of the oxygen substituent on the aromatic phenyl groups.

The compound has found applications in asymmetric synthesis research, particularly in studies involving chiral catalysts for enantioselective epoxide formation. Investigations using chiral sulfide catalysts have demonstrated the feasibility of preparing optically active variants of diphenyloxirane derivatives, with enantiomeric excess values reaching 99.0 percent under optimized reaction conditions. These studies have contributed to the development of more general methodologies for asymmetric epoxidation of prochiral alkenes, with implications extending far beyond the specific case of 2,2-diphenyloxirane itself.

Research into the synthetic utility of 2,2-diphenyloxirane has revealed its potential as a building block for more complex molecular architectures. The compound undergoes various ring-opening reactions under both acidic and basic conditions, providing access to functionalized 1,2-diphenylethanol derivatives and related structures. Palladium-catalyzed isomerization reactions have been investigated as a means of converting epoxide functionalities to carbonyl compounds, with 2,2-diphenyloxirane serving as a model substrate for optimizing these transformations.

The following table summarizes key physical and chemical properties of 2,2-diphenyloxirane based on experimental measurements and computational predictions:

The compound's significance in photochemical research has also been established through studies examining its behavior under various irradiation conditions. These investigations have contributed to understanding how aromatic substitution influences the photostability and photoreactivity of epoxide systems, with implications for both synthetic applications and materials science research. The unique electronic properties resulting from the geminal diphenyl substitution pattern make 2,2-diphenyloxirane a valuable probe compound for investigating fundamental aspects of organic photochemistry.

Classical Synthetic Routes

The foundation of 2,2-diphenyloxirane synthesis rests upon two principal classical methodologies that have proven reliable and widely applicable.

Prilezhaev Epoxidation

The Prilezhaev reaction, discovered by Nikolai Prilezhaev in 1909, represents the most fundamental approach to epoxide synthesis [1] [2]. This method involves the direct oxidation of 1,1-diphenylethylene using peroxycarboxylic acids. The reaction proceeds through a concerted mechanism known as the "butterfly mechanism," where the peracid acts as an electrophile and the alkene serves as a nucleophile [1].

The general reaction conditions involve treating 1,1-diphenylethylene with peracetic acid or other peroxycarboxylic acids in inert solvents such as dichloromethane, chloroform, or hexane at temperatures ranging from -10°C to 60°C [1] [2]. Typical yields range from 60-80%, depending on the specific reaction conditions and substrate purity [2].

Meta-Chloroperoxybenzoic Acid (mCPBA) Oxidation

The mCPBA oxidation represents a refined version of the Prilezhaev reaction, utilizing meta-chloroperoxybenzoic acid as the oxidizing agent [1]. This method has gained widespread acceptance due to the commercial availability and stability of mCPBA, as well as its excellent solubility in most organic solvents [1] [4].

The reaction typically proceeds at 0°C to room temperature in dichloromethane, providing yields of 70-90% . The stereospecificity of this reaction ensures that the stereochemistry of the starting alkene is preserved in the resulting epoxide, making it particularly valuable for synthesizing stereochemically defined products [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies have expanded significantly beyond classical approaches, incorporating new strategies for enhanced selectivity, efficiency, and environmental compatibility.

From 1,1-Diphenylethylene Derivatives

Modern synthetic approaches frequently utilize 1,1-diphenylethylene as the primary starting material, which can be prepared through various routes. The commercial synthesis involves alkylating benzene with styrene to give 1,1-diphenylethane, followed by dehydrogenation [5] [6]. Laboratory-scale preparation typically employs the dehydration of 1,1-diphenylethanol, obtained through Grignard reactions [7] [8].

The subsequent epoxidation of 1,1-diphenylethylene can be achieved through multiple oxidative pathways. Recent developments have focused on improving the selectivity and environmental profile of these transformations while maintaining high yields and operational simplicity.

Oxidation Strategies

Hydrogen Peroxide-Based Systems

Hydrogen peroxide has emerged as an attractive oxidant due to its environmental compatibility, with water as the only byproduct [9] [10]. The combination of hydrogen peroxide with acetone and Oxone (potassium peroxymonosulfate) provides an effective system for epoxidation, generating dimethyldioxirane in situ [11].

This approach typically involves adding Oxone to a solution containing the alkene substrate in acetone, with sodium bicarbonate providing the necessary basic conditions [11]. The reaction proceeds at room temperature with yields ranging from 50-70%, though the yields are generally lower than traditional peracid methods [9].

Dioxirane-Mediated Oxidations

Dioxirane chemistry represents a significant advancement in oxidation methodology. These reagents, generated in situ from ketones and Oxone, provide powerful oxidizing capabilities under mild conditions [12] [13]. The reaction mechanism involves oxygen transfer from the dioxirane to the alkene double bond through a concerted pathway [12].

The advantage of dioxirane-mediated oxidations lies in their ability to epoxidize electron-deficient alkenes that are typically unreactive toward traditional peracids [12]. This complementary reactivity pattern makes dioxiranes valuable tools for challenging oxidative transformations.

Ring Formation Reactions

Darzens Condensation

The Darzens condensation provides an alternative approach to epoxide synthesis through carbon-carbon bond formation followed by cyclization [14] [15]. This reaction involves the condensation of benzophenone with α-haloesters in the presence of strong bases, typically alkoxides [14] [16].

The mechanism proceeds through initial deprotonation of the α-haloester, followed by nucleophilic attack on the carbonyl compound. The resulting aldol-like intermediate undergoes intramolecular SN2 displacement of the halide to form the epoxide ring [14]. While this method requires additional synthetic steps, it offers the advantage of simultaneous carbon-carbon bond formation and epoxide creation.

Recent developments in Darzens condensation include the use of aqueous media, which provides environmental benefits and simplified product isolation [16]. Water-based Darzens reactions have demonstrated excellent yields (up to 94%) with simplified workup procedures involving simple filtration [16].

Electrophilic Cyclization Reactions

Alternative ring formation strategies involve electrophilic cyclization of appropriately functionalized precursors. These methods typically require pre-functionalized starting materials but can provide access to epoxides with specific substitution patterns that may be difficult to achieve through direct oxidation routes.

Stereoselective Synthesis

The development of stereoselective methods for 2,2-diphenyloxirane synthesis has attracted considerable attention, particularly for applications requiring enantiomerically pure materials.

Asymmetric Epoxidation with Chiral Dioxiranes

Chiral ketone-catalyzed asymmetric epoxidation represents one of the most successful approaches to enantioselective epoxide synthesis [17] [18]. This methodology employs chiral ketones as catalysts in combination with Oxone as the stoichiometric oxidant, generating chiral dioxiranes in situ [17].

Research has demonstrated that 1,1-disubstituted terminal olefins, including diphenylethylene derivatives, can be epoxidized with enantioselectivities up to 88% using appropriately designed chiral ketone catalysts [17]. The reaction typically requires careful optimization of solvent, temperature, and catalyst structure to achieve optimal selectivity [17].

The mechanism involves a planar-like transition state in which the chiral environment of the dioxirane controls the approach of the alkene substrate [17]. This stereocontrol mechanism allows for predictable stereochemical outcomes based on the catalyst structure and substrate geometry.

Metal-Catalyzed Asymmetric Epoxidation

Transition metal-catalyzed asymmetric epoxidation provides another avenue for stereoselective synthesis [18] [19]. The Sharpless asymmetric epoxidation, while primarily developed for allylic alcohols, has been extended to other substrate classes through appropriate modifications [19].

Recent developments in this area include the use of manganese-salen complexes and other chiral metal catalysts that can provide high enantioselectivities for various alkene substrates [18]. These methods typically require careful optimization of reaction conditions and catalyst loading to achieve optimal performance.

Enzymatic Approaches

Biocatalytic methods offer unique advantages for stereoselective epoxide synthesis, providing access to enantiomerically pure products under mild conditions [20]. Enzymatic epoxidation typically employs oxidoreductases or monooxygenases that can selectively oxidize alkene substrates with high stereoselectivity [20].

While enzymatic methods may require longer reaction times and specialized conditions, they offer excellent selectivity and environmental compatibility [20]. The development of engineered enzymes and improved reaction systems continues to expand the scope and efficiency of biocatalytic epoxidation.

Green Chemistry Approaches

Environmental consciousness has driven the development of sustainable synthetic methods that minimize waste generation and energy consumption while maintaining synthetic efficiency.

Electrochemical Epoxidation

Electrochemical methods represent a paradigm shift in epoxide synthesis, utilizing renewable electricity and water as the oxygen source [21] [22] [23]. These approaches eliminate the need for stoichiometric chemical oxidants and can operate under ambient conditions [21] [22].

Research at MIT has demonstrated that electrochemical cells can convert olefins to epoxides at room temperature and pressure, producing minimal waste and generating hydrogen as a valuable byproduct [21] [22]. The method employs manganese oxide nanoparticles as catalysts and can achieve faradaic efficiencies exceeding 80% [23] [24].

The key advantage of electrochemical epoxidation lies in its potential for carbon-neutral operation when powered by renewable electricity sources [22] [25]. This approach addresses both environmental concerns and the economic drivers for sustainable chemical processes.

Solvent-Free Methods

Solvent-free synthesis eliminates the environmental impact associated with organic solvent use while often providing improved reaction rates and selectivity [9] [26]. These methods typically involve neat reactions or the use of solid-supported reagents that eliminate the need for organic solvents [9].

Microwave-assisted solvent-free synthesis has shown particular promise, providing rapid heating and improved mass transfer while eliminating solvent-related waste [26]. These methods often demonstrate reduced reaction times and improved yields compared to conventional solution-phase reactions.

Photocatalytic Approaches

Solar-driven photocatalytic epoxidation represents an emerging area of sustainable synthesis [25]. These methods utilize solar energy to drive chemical transformations, potentially eliminating the carbon footprint associated with energy-intensive synthetic processes [25].

Photocatalytic systems typically employ semiconductor photocatalysts that can harness solar energy to generate reactive oxygen species for epoxidation reactions [25]. While still in development, these methods offer the potential for truly sustainable epoxide synthesis using renewable energy sources.

Scale-Up Considerations for Laboratory Preparation

The transition from laboratory-scale synthesis to larger-scale preparation requires careful consideration of multiple factors that may not be apparent at small scales.

Heat Management and Temperature Control

Epoxidation reactions are typically exothermic, and heat management becomes increasingly critical as scale increases [27] [28] [29]. Laboratory-scale reactions benefit from high surface-to-volume ratios that facilitate heat dissipation, while larger-scale operations require sophisticated heat removal systems [30] [29].

The temperature rise during scaled-up epoxidation can be substantial, potentially leading to thermal runaway conditions if not properly controlled [27] [28]. Research on pilot-scale epoxidation has shown that reactor temperatures can be 8-15°C higher than the heating bath temperature during the initial stages of the reaction [27].

Proper scale-up requires the implementation of jacketed reactors with adequate cooling capacity and temperature monitoring systems [31]. The use of controlled addition rates for reagents becomes critical to prevent excessive heat generation and maintain reaction selectivity [29].

Mixing and Mass Transfer

Efficient mixing becomes increasingly challenging as reaction volumes increase, particularly for biphasic systems common in epoxidation reactions [30] [32]. Poor mixing can lead to formation of hot spots, reduced reaction efficiency, and decreased product quality [28] [29].

The transition from magnetic stirring to mechanical stirring systems requires careful consideration of impeller design and mixing intensity [31]. Computational fluid dynamics (CFD) studies have been employed to optimize mixing systems for larger-scale reactors [33].

Mass transfer limitations can become significant in scaled-up systems, particularly when dealing with heterogeneous catalysts or gas-liquid reactions [32]. These factors must be considered during process design to ensure consistent performance across different scales.

Safety Considerations

Safety becomes paramount when scaling up reactions involving peroxides and other energetic materials [29] [34]. The decomposition of peroxides can lead to rapid pressure and temperature increases that pose significant safety risks [29].

Scale-up requires implementation of pressure relief systems, explosion-proof equipment, and comprehensive hazard analysis [35] [29]. The use of continuous flow systems has been proposed as a safer alternative to batch processes for hazardous reactions [33] [36].

Emergency response procedures and containment systems must be designed to handle potential runaway reactions or equipment failures [29]. Regular safety training and proper personal protective equipment are essential for safe operation at larger scales.

Purification and Isolation

Product purification methods that work well at laboratory scale may not be practical for larger quantities [27] [35]. Column chromatography, commonly used for small-scale purification, becomes impractical and expensive for kilogram-scale operations [35].

Alternative purification methods such as recrystallization, distillation, or extraction must be developed for larger-scale operations [27] [35]. These methods require optimization to maintain product purity while minimizing waste generation and processing time [27].

The design of appropriate separation equipment, including separatory funnels, distillation columns, and crystallization vessels, becomes critical for efficient large-scale processing [27] [31]. Automated systems may be necessary to handle the increased volumes and ensure consistent product quality [35].

Quality Control and Analytical Methods

Quality control becomes more complex as scale increases, requiring development of robust analytical methods that can provide timely feedback on product quality [35] [32]. Thin-layer chromatography (TLC) monitoring used at laboratory scale must be supplemented with more quantitative methods such as HPLC or GC analysis [35].

Process analytical technology (PAT) tools, including online monitoring systems, can provide real-time feedback on reaction progress and product quality [32]. These systems enable rapid response to process deviations and help maintain consistent product quality across different batches [33].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant